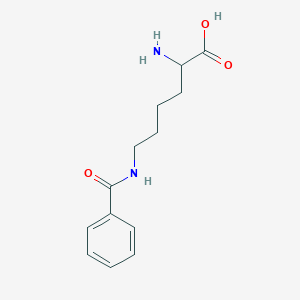

2-Amino-6-benzamidohexanoic acid

概要

説明

2-Amino-6-benzamidohexanoic acid is an organic compound with the molecular formula C13H18N2O3 It is a derivative of lysine, an essential amino acid, and features both amino and benzamido functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzamidohexanoic acid can be achieved through several methods. One common approach involves the amidation of 6-aminohexanoic acid with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 6-aminohexanoic acid and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 6-aminohexanoic acid is dissolved in a suitable solvent, such as dichloromethane or ethanol. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-Amino-6-benzamidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-amino-6-benzamidohexanoic acid exhibits significant antimicrobial properties. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics . The structure of the compound allows for interactions with bacterial cell membranes, enhancing its effectiveness.

Clinical Applications in Hemostasis

This compound has also been investigated for its role in hemostasis. It is posited that this compound can be utilized to improve clotting mechanisms in patients with bleeding disorders. Its ability to stabilize fibrinogen and promote thrombin activity could make it a valuable therapeutic agent in clinical settings .

Biochemical Research

Protein Engineering

In biochemical research, this compound serves as a non-canonical amino acid that can be incorporated into proteins. This incorporation is facilitated through advanced genetic code expansion techniques, allowing researchers to study protein function and interaction in greater detail . The ability to introduce this compound into proteins can lead to the development of novel biomolecules with enhanced properties.

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific proteases involved in various biological processes. This property is crucial for developing therapeutic agents targeting diseases where these enzymes play a significant role, such as cancer and inflammatory conditions .

Material Science

Synthesis of Peptidomimetics

In material science, this compound is used in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides. These compounds have applications in drug design, particularly for creating more stable and bioavailable drugs . The structural features of this compound contribute to the stability and efficacy of these peptidomimetics.

Case Studies

作用機序

The mechanism of action of 2-Amino-6-benzamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-Amino-6-methoxybenzothiazole

- 2-Amino-6-ethoxybenzothiazole

- 2-Amino-6-cyanobenzothiazole

Uniqueness

2-Amino-6-benzamidohexanoic acid is unique due to its specific combination of amino and benzamido functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specific research and industrial applications.

生物活性

2-Amino-6-benzamidohexanoic acid (ABHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and therapeutic potentials of ABHA based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an amino group, a benzamide moiety, and a hexanoic acid chain. Its molecular formula is and it has a molecular weight of approximately 250.29 g/mol . The presence of both hydrophilic and hydrophobic components in its structure suggests that it may interact with various biological targets.

The biological activity of ABHA is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : ABHA has been shown to act as an antagonist for the formyl peptide receptor 1 (FPR1), which plays a crucial role in mediating inflammatory responses. This antagonism can potentially mitigate conditions associated with excessive inflammation, such as allergic reactions and autoimmune diseases .

- Antimicrobial Activity : Research indicates that ABHA exhibits antimicrobial properties, particularly against Gram-negative bacteria. This suggests its potential application in treating infections caused by resistant bacterial strains .

- Peptide Synthesis : ABHA serves as an important building block in peptide synthesis, which is pivotal for developing various therapeutic peptides. Its ability to influence peptide conformation enhances the efficacy of synthesized compounds.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : By inhibiting FPR1, ABHA may reduce the recruitment of inflammatory cells to sites of injury or infection, thereby alleviating symptoms associated with inflammatory diseases .

- Immunomodulatory Effects : Studies have shown that compounds similar to ABHA can enhance the activity of immune cells such as peripheral blood mononuclear cells (PBMCs), promoting a Th1-biased immune response that is beneficial against intracellular pathogens and tumors .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of ABHA:

- Study on FPR1 Antagonism : A study demonstrated that β-hairpin peptidomimetics, including derivatives of ABHA, effectively inhibited FPR1 signaling pathways. This inhibition was linked to reduced inflammation in models of acute lung injury and other inflammatory conditions .

- Antimicrobial Efficacy : In vitro assays revealed that ABHA exhibited significant antibacterial activity against various Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity, leading to cell lysis .

- Peptide Therapeutics : Research indicated that incorporating ABHA into peptide structures improved their stability and biological activity, making them more effective as therapeutic agents for cancer and infectious diseases.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Inflammatory diseases, infections |

| β-hairpin peptidomimetics | FPR1 antagonism | Cancer therapy, autoimmune disorders |

| Other peptidomimetics | Varies (depends on structure) | Diverse therapeutic applications |

特性

IUPAC Name |

2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318715 | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-18-6 | |

| Record name | 5107-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。